

Application Notes: Dehydration of Tertiary Alcohols Using the Burgess Reagent

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Compound of Interest

Compound Name: Burgess reagent

Cat. No.: B7800359

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Introduction

The **Burgess reagent**, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective dehydrating agent widely employed in organic synthesis.[1] It is particularly effective for the conversion of secondary and tertiary alcohols to alkenes under neutral conditions, often proving advantageous when substrates are sensitive to acidic environments.[2][3] Unlike many acid-catalyzed dehydrations that can lead to rearrangements and other side reactions, the **Burgess reagent** offers a high degree of chemoselectivity.[4] For tertiary alcohols, the reaction proceeds readily due to the formation of a stable tertiary carbocation intermediate.[5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the **Burgess reagent** for the dehydration of tertiary alcohols.

Advantages of Using Burgess Reagent for Tertiary Alcohol Dehydration

- **Mild Reaction Conditions:** The dehydration occurs under neutral pH, which is beneficial for substrates with acid-sensitive functional groups.[2]
- **High Regioselectivity:** The reaction generally follows Saytzeff's rule, yielding the more substituted and thermodynamically stable alkene.[4]

- **Avoidance of Rearrangements:** While the mechanism for tertiary alcohols can involve a carbocationic intermediate, the reaction conditions are often mild enough to suppress the Wagner-Meerwein rearrangements that can plague traditional acid-catalyzed dehydrations.
[5]
- **Good Functional Group Tolerance:** The **Burgess reagent** is compatible with a variety of functional groups.[5]
- **Solubility:** It is soluble in most common organic solvents, facilitating homogeneous reaction conditions.[1]

Reaction Mechanism

The dehydration of tertiary alcohols with the **Burgess reagent** proceeds through a mechanism that can be described as having significant E1 character. The generally accepted pathway is as follows:

- **Formation of a Sulfamate Ester Intermediate:** The tertiary alcohol's hydroxyl group performs a nucleophilic attack on the sulfur atom of the **Burgess reagent**. This results in the formation of an intermediate sulfamate ester and the expulsion of triethylamine.[2]
- **Ionization to a Carbocation:** The sulfamate ester intermediate then ionizes, particularly in polar solvents, to form a stable tertiary carbocation and a sulfamate anion. This step is often the rate-determining step.[5]
- **Deprotonation to Form the Alkene:** A base, typically the displaced triethylamine or the sulfamate anion, abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.

This mechanism explains the observed regioselectivity for the Zaitsev product, as the formation of the more substituted double bond is thermodynamically favored.

Data Presentation

The following table summarizes quantitative data from various studies on the dehydration of tertiary alcohols using the **Burgess reagent**.

| Substrate (Tertiary Alcohol) | Reagent Equivalents | Solvent | Temperature (°C) | Time | Product (s) | Yield (%) | Reference |
|---|------------------------|-------------|---------------------|-------|--|--------------------|--|
| α -Terpineol | 1.5 | Benzene | 50 | 1 h | Limonene, Terpinolene, etc. | 95 (mixture) | [Fieser & Fieser's Reagents for Organic Synthesis, Vol. 1] |
| 1-Methylcyclohexanol | 1.1 | Benzene | 80 (reflux) | 1.5 h | 1-Methylcyclohexene | 98 | [J. Org. Chem. 1973, 38 (1), pp 26–31] |
| 2-Methyl-2-butanol | 1.2 | Benzene | 80 (reflux) | 3 h | 2-Methyl-2-butene, 2-Methyl-1-butene | 90 (85:15 mixture) | [J. Am. Chem. Soc. 1970, 92 (17), pp 5224–5226] |
| Various α -hydroxy methyl tetrahydrofurans | 2.0 | 1,4-Dioxane | 150 (Microwave) | 3 min | Corresponding 2-vinyl-tetrahydrofurans | Good to Excellent | [Pure and Applied Chemistry, 2013, 85(8), pp 1547-1563] |

Experimental Protocols

General Protocol for the Dehydration of a Tertiary Alcohol (e.g., 1-Methylcyclohexanol)

Materials:

- 1-Methylcyclohexanol
- **Burgess reagent** (handle in a glovebox or under an inert atmosphere due to moisture sensitivity)[5]
- Anhydrous benzene (or other suitable aprotic solvent such as THF or toluene)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions (e.g., flame-dried flask, condenser, magnetic stirrer)
- Heating mantle or oil bath
- Silica gel for chromatography
- Solvents for extraction and chromatography (e.g., diethyl ether, pentane)

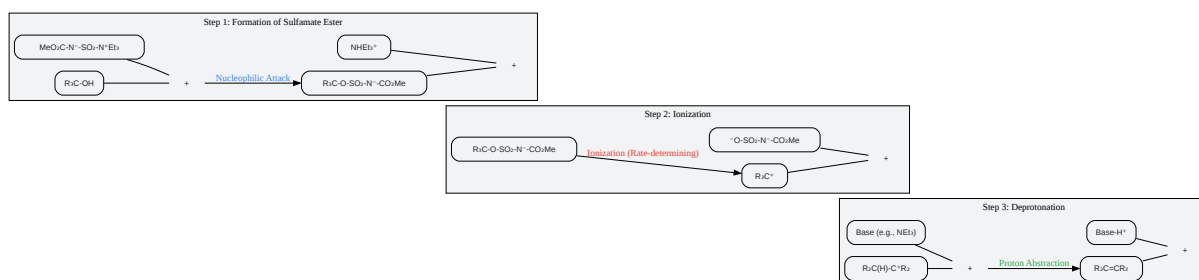
Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, dissolve 1-methylcyclohexanol (1.0 eq) in anhydrous benzene.
- **Addition of Burgess Reagent:** To the stirred solution, add the **Burgess reagent** (1.1-1.5 eq) in one portion.
- **Reaction:** Heat the reaction mixture to reflux (approximately 80°C for benzene) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with water to remove any water-soluble byproducts. Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

- Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by distillation or flash column chromatography on silica gel using an appropriate eluent (e.g., pentane) to yield the pure alkene (1-methylcyclohexene).

Mandatory Visualizations

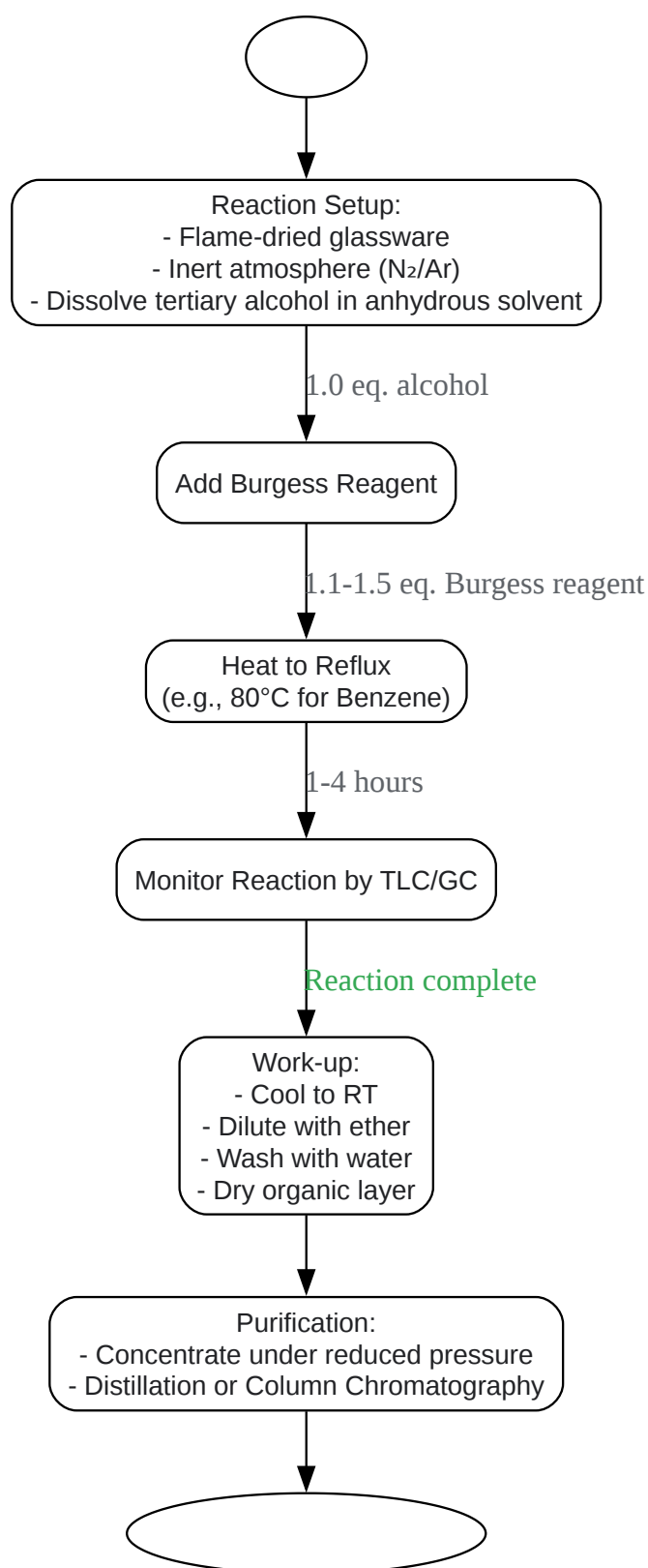
Reaction Mechanism



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Caption: Mechanism of **Burgess reagent** dehydration of tertiary alcohols.

Experimental Workflow



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Caption: General experimental workflow for tertiary alcohol dehydration.

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